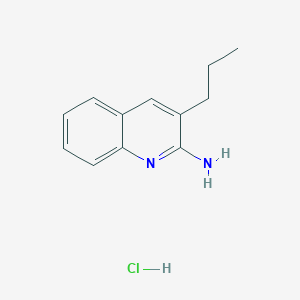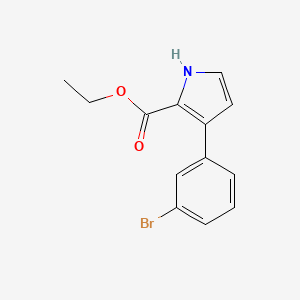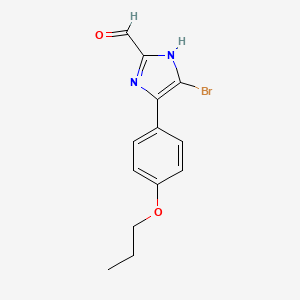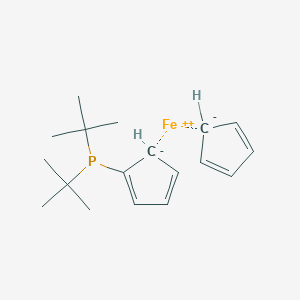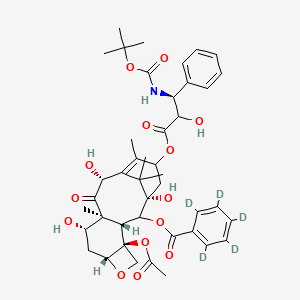
Docetaxel-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docetaxel-d5 is a deuterated form of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast cancer, non-small cell lung cancer, prostate cancer, gastric adenocarcinoma, and head and neck cancer . The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolism of docetaxel.
準備方法
Synthetic Routes and Reaction Conditions
Docetaxel-d5 is synthesized through a series of chemical reactions starting from 10-deacetylbaccatin III, a natural product extracted from the needles of the European yew tree (Taxus baccata). The synthesis involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification . The deuterium atoms are introduced at specific positions to create the deuterated form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Docetaxel-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final deuterated compound .
科学的研究の応用
Docetaxel-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reaction mechanisms and kinetics of docetaxel.
Biology: Investigating the metabolic pathways and interactions of docetaxel in biological systems.
Medicine: Developing new formulations and delivery methods for docetaxel to improve its efficacy and reduce side effects.
Industry: Enhancing the production processes and quality control measures for docetaxel.
作用機序
Docetaxel-d5 exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. As a result, the compound inhibits cell division, leading to cell death . The molecular targets and pathways involved include the stabilization of microtubules and the inhibition of mitotic spindle formation .
類似化合物との比較
Similar Compounds
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cells.
Uniqueness
Docetaxel-d5 is unique due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it a valuable tool in research .
特性
分子式 |
C43H53NO14 |
|---|---|
分子量 |
812.9 g/mol |
IUPAC名 |
[(1S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,31+,32?,33-,35?,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D |
InChIキー |
ZDZOTLJHXYCWBA-YODBGQSESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C(C(C[C@@]2(C5(C)C)O)OC(=O)C([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H] |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


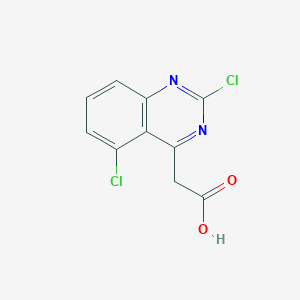
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
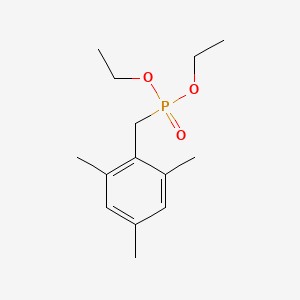
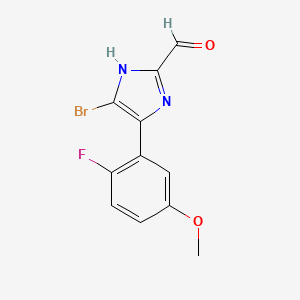

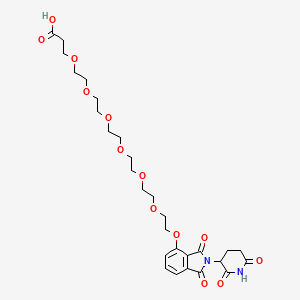
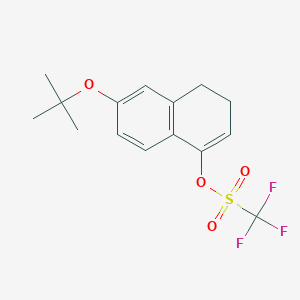
![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
